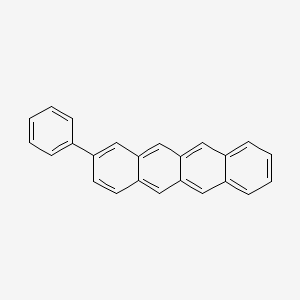

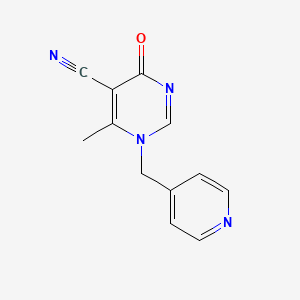

![molecular formula C11H15N3O2S B2371144 Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate CAS No. 1092346-67-2](/img/structure/B2371144.png)

Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, also known as ETBIC, is a heterocyclic compound that has gained attention in scientific research due to its potential in various applications.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been studied for their antibacterial activity. They have been tested against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

- Methods of Application : The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride, and characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .

- Results or Outcomes : The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .

Antifungal Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been studied for their antifungal activity against Candida albicans ATCC 26555 .

- Methods of Application : The derivatives were synthesized under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .

- Results or Outcomes : 2-(4-nitro benzyl)-6-(4-fluoro phenyl)imidazo[2,1-b][1,3,4]thiadiazole was found to be the most potent antifungal active derivative at 50 μg/ml against C. albicans on comparison to standard fluconazole .

Anticancer Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess anticancer properties .

- Methods of Application : The derivatives were synthesized using appropriate materials and tested for their anticancer activity .

- Results or Outcomes : Specific derivatives showed promising results in inhibiting the growth of cancer cells .

Antitubercular Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Certain imidazo[2,1-b][1,3,4]thiadiazole derivatives have been studied for their antitubercular activity .

- Methods of Application : The derivatives were synthesized and tested against Mycobacterium tuberculosis .

- Results or Outcomes : Some derivatives showed significant antitubercular activity .

Anti-Inflammatory Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess anti-inflammatory properties .

- Methods of Application : The derivatives were synthesized and their anti-inflammatory activity was assessed using appropriate biological models .

- Results or Outcomes : Certain derivatives showed significant anti-inflammatory activity .

Anticonvulsant Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess anticonvulsant properties .

- Methods of Application : The derivatives were synthesized and their anticonvulsant activity was assessed using appropriate biological models .

- Results or Outcomes : Certain derivatives showed significant anticonvulsant activity .

Analgesic Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess analgesic properties .

- Methods of Application : The derivatives were synthesized and their analgesic activity was assessed using appropriate biological models .

- Results or Outcomes : Certain derivatives showed significant analgesic activity .

Anti-Inflammatory Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess anti-inflammatory properties .

- Methods of Application : The derivatives were synthesized and their anti-inflammatory activity was assessed using appropriate biological models .

- Results or Outcomes : Certain derivatives showed significant anti-inflammatory activity .

Eigenschaften

IUPAC Name |

ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-5-16-8(15)7-6-14-10(12-7)17-9(13-14)11(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZWTOKWBUSAHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=N1)SC(=N2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2371062.png)

![7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2371063.png)

![N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2371067.png)

![Methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2371072.png)

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide](/img/structure/B2371075.png)

![1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2371076.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)

![methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2371083.png)